![molecular formula C26H26N6O2 B1202216 6-ethyl-3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-(phenylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1202216.png)
6-ethyl-3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-(phenylmethyl)amino]methyl]-1H-quinolin-2-one
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Overview
Description
6-ethyl-3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-(phenylmethyl)amino]methyl]-1H-quinolin-2-one is a member of quinolines.
Scientific Research Applications
Antimicrobial and Larvicidal Activities
Research on compounds structurally related to 6-ethyl-3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-(phenylmethyl)amino]methyl]-1H-quinolin-2-one has shown promising antimicrobial and mosquito larvicidal activities. A study by Rajanarendar et al. (2010) synthesized a series of compounds with similar structures and tested them against various bacterial and fungal strains, as well as mosquito larvae, showing good efficacy (Rajanarendar et al., 2010).
Analgesic and Anti-Inflammatory Properties
Another study focused on the synthesis of novel compounds related to the 6-ethyl-3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-(phenylmethyl)amino]methyl]-1H-quinolin-2-one structure, investigating their potential as analgesic and anti-inflammatory agents. The research by Wagle et al. (2008) developed new compounds and tested them for in vivo anti-inflammatory and analgesic activity, with several showing promising results (Wagle, Adhikari, & Kumari, 2008).
Anticancer and Antifungal Analyses
In the realm of cancer and fungal research, a study by Shaikh et al. (2017) synthesized a new series of tetrazolylmethyl quinolines, structurally similar to the compound . These compounds were evaluated for their anticancer activity against a human tumor cell line and for antifungal activity against A. fumigatus and C. albicans, showing potential to moderate activities (Shaikh et al., 2017).
properties
Molecular Formula |
C26H26N6O2 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-[[benzyl-[[1-(furan-2-ylmethyl)tetrazol-5-yl]methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H26N6O2/c1-2-19-10-11-24-21(13-19)14-22(26(33)27-24)16-31(15-20-7-4-3-5-8-20)18-25-28-29-30-32(25)17-23-9-6-12-34-23/h3-14H,2,15-18H2,1H3,(H,27,33) |
InChI Key |
JINCUPVACKAPQS-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CC=C3)CC4=NN=NN4CC5=CC=CO5 |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CC=C3)CC4=NN=NN4CC5=CC=CO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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